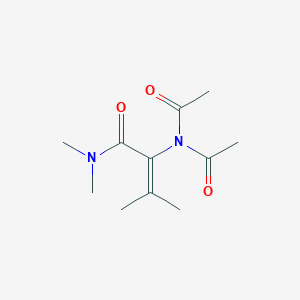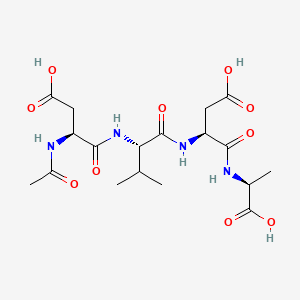
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of two bromine atoms, two ethyl groups, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene typically involves the bromination of 2,5-diethyl-3,6-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization and distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of ethyl and methyl groups.
Reduction: Formation of 2,5-diethyl-3,6-dimethylbenzene from the reduction of bromine atoms.
Scientific Research Applications
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene involves its interaction with molecular targets through its bromine atoms and alkyl groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the alkyl groups can undergo oxidation or reduction. These interactions can lead to the formation of various intermediates and products, influencing the compound’s reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but lacks the ethyl groups.
2,5-Dibromo-1,4-dimethylbenzene: Similar structure with different positioning of bromine atoms.
2,5-Dibromo-p-xylene: Similar structure but lacks the ethyl groups.
Uniqueness
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene is unique due to the presence of both ethyl and methyl groups along with bromine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91307-91-4 |
|---|---|
Molecular Formula |
C12H16Br2 |
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1,4-dibromo-2,5-diethyl-3,6-dimethylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-5-9-7(3)12(14)10(6-2)8(4)11(9)13/h5-6H2,1-4H3 |
InChI Key |
XVPDNCOAFNQSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1Br)C)CC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
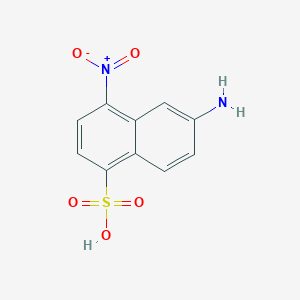
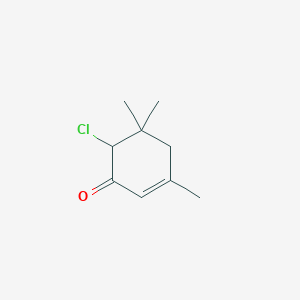

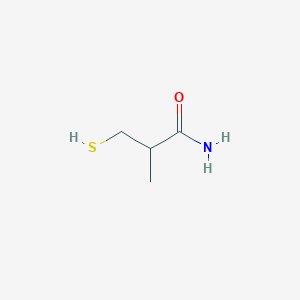



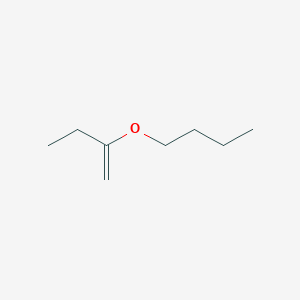
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

